N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE
Description
The compound N-(4-{[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)furan-2-carboxamide features a fused triazolo[1,5-a]quinazoline core. Key substituents include:
- An aminophenyl linker at position 5, facilitating connectivity to the furan-2-carboxamide moiety.
- A furan-2-carboxamide group, contributing π-π stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN6O4S/c27-16-7-13-19(14-8-16)38(35,36)26-24-30-23(20-4-1-2-5-21(20)33(24)32-31-26)28-17-9-11-18(12-10-17)29-25(34)22-6-3-15-37-22/h1-15H,(H,28,30)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRMTBQHOVJFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Br)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step synthetic routesThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the bromobenzenesulfonyl group in N-(4-{[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)furan-2-carboxamide may enhance its interaction with microbial targets, potentially increasing its efficacy as an antimicrobial agent.
2. Anticancer Potential
Compounds containing quinazoline structures have been investigated for their anticancer activities. For instance, similar triazole and quinazoline derivatives have shown promising results in inhibiting the growth of cancer cells in vitro . The design of this compound suggests that it may act on specific cancer pathways due to the intricate arrangement of functional groups that can modulate biological activity.
3. Anti-inflammatory Properties
The anti-inflammatory effects of quinazoline derivatives have been documented in various studies. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in animal models . This compound might exhibit comparable effects due to its structural similarities with known anti-inflammatory agents.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study highlighted the synthesis and evaluation of new quinazoline derivatives for their antimicrobial and anti-inflammatory activities. These compounds were tested using standard methods such as the cup-plate agar diffusion method for antimicrobial activity and the carrageenan-induced paw edema test for anti-inflammatory effects . The promising results from these studies suggest that this compound could lead to significant advancements in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties play a crucial role in binding to these targets, leading to the modulation of various biological pathways. The compound’s effects are mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
A comparative analysis of key analogs is summarized below:
Key Observations:
- Bromine vs.
- Furan-2-Carboxamide vs. Ethoxyphenyl : The furan-2-carboxamide moiety introduces hydrogen-bonding sites absent in the ethoxyphenyl analog , which may improve solubility or receptor specificity.
- Triazoloquinazoline vs.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s furan-2-carboxamide is expected to show ν(C=O) at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides . The absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the thione tautomer in triazoloquinazolines .
- Solubility: The bromine and sulfonyl groups reduce aqueous solubility compared to non-halogenated derivatives, while the furan may mitigate this via polar interactions.
Biological Activity
N-(4-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure
The compound features a furan core linked to a carboxamide group and a quinazoline moiety substituted with a bromobenzenesulfonyl group. This intricate design allows for multiple interactions with biological molecules.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Effects : Many quinazoline derivatives have been reported to possess antibacterial and antifungal properties. For instance, quinazoline-2,4(1H,3H)-dione derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit similar effects .
- Anticancer Properties : Quinazoline derivatives are known for their cytotoxic effects on various cancer cell lines. Studies have demonstrated that certain derivatives can inhibit cell proliferation in human cancer cell lines such as MCF-7 and PC3 . The specific structure of this compound may enhance its efficacy against cancer cells.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related quinazoline compounds found that many exhibited moderate to high inhibition zones against various bacterial strains. For example:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound 15 | 11 | 80 |
| Compound 14a | 12 | 70 |
| Compound 14b | 13 | 75 |
These findings suggest that this compound could similarly exhibit noteworthy antimicrobial activity due to its structural analogies .
Anticancer Activity
In vitro studies on quinazoline derivatives have shown promising results in inhibiting cancer cell growth. For instance:
| Cell Line | Compound A3 IC50 (μM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
These results indicate the potential of quinazoline-based compounds in cancer therapy .
Case Studies
- Antimicrobial Study : A series of quinazoline derivatives were synthesized and tested for their antibacterial properties using the agar well diffusion method. The results indicated that compounds with similar furan and carboxamide functionalities displayed enhanced antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of quinazoline derivatives on various human cancer cell lines. Compounds demonstrated dose-dependent inhibition of cell growth, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
